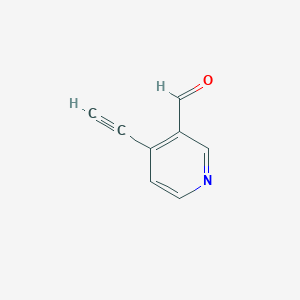
4-Ethynylpyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of an ethynyl group attached to the fourth position of the nicotinaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde.
Ethynylation: The ethynyl group is introduced at the fourth position of the nicotinaldehyde ring. This can be achieved through a Sonogashira coupling reaction, where nicotinaldehyde is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is removed using a fluoride source such as tetrabutylammonium fluoride to yield 4-ethynylnicotinaldehyde.
Industrial Production Methods: While the laboratory synthesis of 4-ethynylnicotinaldehyde is well-documented, industrial-scale production methods may involve optimization of reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and alternative catalysts to enhance the efficiency of the ethynylation process.
化学反応の分析
Types of Reactions: 4-Ethynylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 4-Ethynylnicotinic acid.
Reduction: 4-Ethynylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethynylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 4-ethynylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethynyl group can participate in π-π interactions with aromatic residues, affecting the compound’s binding affinity and specificity.
類似化合物との比較
4-Ethynylbenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
4-Ethynylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Ethynylcinnamaldehyde: Contains an additional double bond in the side chain, affecting its reactivity and applications.
Uniqueness: 4-Ethynylnicotinaldehyde is unique due to the presence of both an ethynyl group and an aldehyde group on a nicotinaldehyde scaffold. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
特性
CAS番号 |
1196156-77-0 |
|---|---|
分子式 |
C8H5NO |
分子量 |
131.13 g/mol |
IUPAC名 |
4-ethynylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-7-3-4-9-5-8(7)6-10/h1,3-6H |
InChIキー |
INFDXRNKAMPXHU-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=NC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


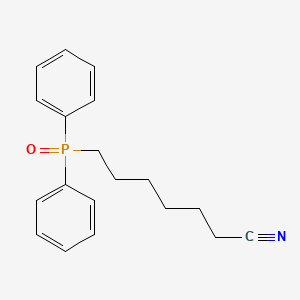
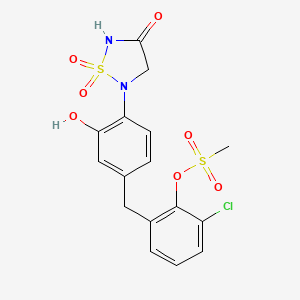
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
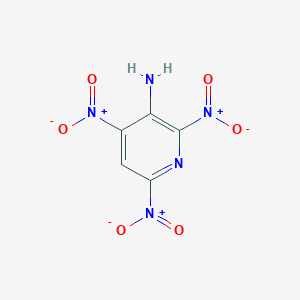
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)

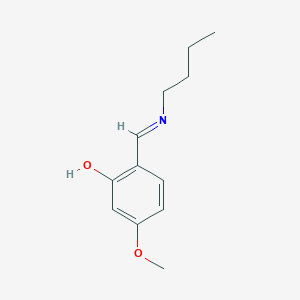
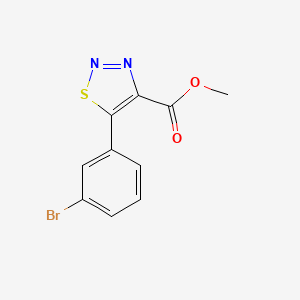
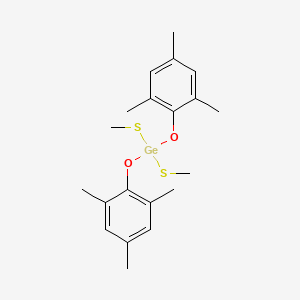
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
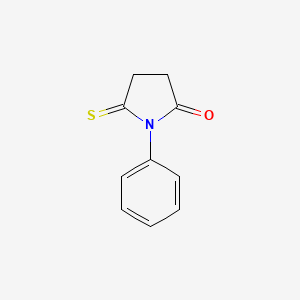
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
